molecular formula C11H15N5S B12794675 1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)- CAS No. 83726-81-2

1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)-

Cat. No.: B12794675
CAS No.: 83726-81-2
M. Wt: 249.34 g/mol
InChI Key: OGULKBKBRJVWDZ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- is a complex organic compound that features a combination of ethylenediamine, thiazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.

    Coupling of Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction.

    Introduction of the Ethylenediamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or pyrimidine rings.

    Reduction: Reduced derivatives with hydrogenated thiazole or pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyrimidine rings.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)-
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyridinyl)-
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrazinyl)-

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. The presence of both rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

83726-81-2

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

IUPAC Name

N',N'-dimethyl-N-[4-(1,3-thiazol-2-yl)pyrimidin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C11H15N5S/c1-16(2)7-5-14-11-13-4-3-9(15-11)10-12-6-8-17-10/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,15)

InChI Key

OGULKBKBRJVWDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=CC(=N1)C2=NC=CS2

Origin of Product

United States

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